molecular formula C21H20ClNO4 B342167 Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342167
M. Wt: 385.8 g/mol
InChI Key: XGBWFFGEBLLDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with a unique structure that includes a hexyl ester group, a chlorophenyl group, and a dioxoisoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-(2-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid with hexanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the dioxoisoindoline core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Hexyl 2-(2-bromophenyl)-1,3-dioxoisoindoline-5-carboxylate
  • Hexyl 2-(2-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylate
  • Hexyl 2-(2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate

Uniqueness

Hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and interaction with biological targets compared to its analogs with different substituents. The specific electronic and steric properties imparted by the chlorine atom can lead to distinct chemical behavior and biological activity.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

hexyl 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H20ClNO4/c1-2-3-4-7-12-27-21(26)14-10-11-15-16(13-14)20(25)23(19(15)24)18-9-6-5-8-17(18)22/h5-6,8-11,13H,2-4,7,12H2,1H3

InChI Key

XGBWFFGEBLLDPM-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Cl

Canonical SMILES

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Cl

Origin of Product

United States

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